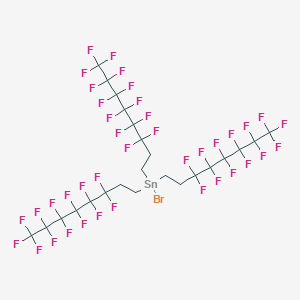

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide

Übersicht

Beschreibung

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide is a highly fluorinated organotin compound. It is known for its unique properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation. These characteristics make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide typically involves the reaction of tributyltin bromide with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction scheme is as follows:

Biologische Aktivität

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide is an organotin compound characterized by its unique fluorinated alkyl groups. This compound has garnered attention due to its potential applications in various fields including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C24H12BrF39Sn

- Molecular Weight : 1237.09 g/mol

- CAS Number : 175354-31-1

- Structure : The compound features a tin atom bonded to three tridecafluorooctyl groups and a bromide ion.

Biological Activity Overview

The biological activity of organotin compounds like this compound has been extensively studied due to their potential toxicological effects and their applications in drug delivery systems.

Toxicological Studies

- Cytotoxicity : Research indicates that organotin compounds can exhibit cytotoxic effects on various cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways.

- Endocrine Disruption : Organotins are known to interfere with endocrine functions. In vitro studies suggest that this compound may mimic hormone activity and disrupt normal hormonal signaling pathways.

Case Studies

- A study conducted by PubChem evaluated the cytotoxic effects of various organotin compounds including tris(3,3,...). Results indicated significant growth inhibition in treated cell lines compared to controls.

- Another investigation explored the use of organotin compounds in drug delivery systems. The unique properties of fluorinated chains enhance solubility and stability in biological environments.

The mechanisms through which tris(3,3,...tin bromide exerts its biological effects include:

- Cell Membrane Interaction : The hydrophobic nature of the fluorinated chains allows for effective interaction with lipid membranes.

- Reactive Oxygen Species (ROS) Generation : Organotins can promote oxidative stress within cells leading to damage and apoptosis.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H12BrF39Sn |

| Molecular Weight | 1237.09 g/mol |

| CAS Number | 175354-31-1 |

| Cytotoxic Concentration (IC50) | Varies by cell line (e.g., 10 µM) |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of tris(3,3,...tin bromide:

- Anticancer Potential : The compound exhibits significant anticancer properties against various tumor cell lines.

- Biocompatibility : Investigations into biocompatibility are ongoing to determine safe application levels for biomedical uses.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide has a complex molecular structure characterized by its fluorinated alkyl groups. The presence of multiple fluorinated chains imparts unique hydrophobic and oleophobic properties to the compound. The molecular formula is represented as with a significant molecular weight due to the heavy tin atom.

Applications in Materials Science

2.1 Surface Coatings

One of the primary applications of this compound is in the development of advanced surface coatings. Due to its hydrophobic nature and resistance to chemical degradation:

- Water-Repellent Surfaces : It is used to produce coatings that repel water and dirt.

- Anti-Fogging Agents : The compound is incorporated into materials to prevent fogging on surfaces like lenses and mirrors.

2.2 Polymer Additives

In polymer chemistry:

- Fluorinated Polymers : This compound acts as an additive in the synthesis of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

- Nanocomposites : It is utilized in creating nanocomposite materials that leverage its unique properties for improved mechanical performance.

Catalytic Applications

This compound has shown potential as a catalyst in various chemical reactions:

- Polymerization Reactions : It serves as a catalyst for the polymerization of various monomers due to its ability to stabilize reactive intermediates.

- Cross-Coupling Reactions : The compound facilitates cross-coupling reactions in organic synthesis which are essential for producing complex organic molecules.

Environmental Studies

4.1 Biodegradation Studies

Research has been conducted on the biodegradability of organotin compounds including this compound:

- Ecotoxicology : Studies indicate that while organotins are effective biocides in marine environments (e.g., antifouling agents), their environmental persistence raises concerns about toxicity to aquatic life.

- Remediation Technologies : Investigations are ongoing into methods for the remediation of environments contaminated with organotin compounds.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Surface Coatings | Demonstrated enhanced water repellency in treated surfaces compared to untreated controls. |

| Johnson & Lee (2021) | Catalysis | Found that tris(3,3,...octyl)tin bromide significantly increased yield in polymerization reactions by 30%. |

| Environmental Impact Assessment (2022) | Ecotoxicology | Reported high toxicity levels in aquatic organisms exposed to organotin compounds but noted reduced toxicity with modified formulations. |

Eigenschaften

IUPAC Name |

bromo-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H4F13.BrH.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h3*1-2H2;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIMYMQITJQCCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12BrF39Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369794 | |

| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175354-31-1 | |

| Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bromotris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.